Atracurium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Atracurium for Assessing Neuromuscular Function

Researchers utilize atracurium to induce a controlled degree of neuromuscular blockade in animal models. This allows for the evaluation of various factors influencing neuromuscular transmission, such as:

- Effects of different anesthetic agents on neuromuscular blockade []. Atracurium can be used to assess how different anesthetic drugs interact with the neuromuscular junction, potentially affecting the duration or intensity of the blockade.

- Neuromuscular disorders Atracurium-induced blockade can help researchers study how diseased muscle responds to NMBA compared to healthy muscle [].

- Drug interactions with atracurium's action at the neuromuscular junction []. This can be important for determining the safety and efficacy of co-administered medications.

By precisely controlling the level of neuromuscular blockade with atracurium, researchers can gain valuable insights into the physiology and pharmacology of neuromuscular transmission.

Atracurium in Anesthesia Research

Atracurium is also used in anesthesia research to:

- Evaluate the efficacy of reversal agents for neuromuscular blockade. Studies compare the effectiveness of different drugs in reversing the effects of atracurium, ensuring adequate recovery of muscle function after surgery [].

- Develop new neuromuscular blocking agents. Atracurium serves as a benchmark for researchers developing novel NMBA with potentially improved properties, such as faster onset, shorter duration, or fewer side effects [].

Atracurium besylate is a non-depolarizing neuromuscular blocking agent of the benzylisoquinolinium class, primarily used in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. Its chemical formula is C₆₅H₈₂N₂O₁₈S₂, with a molecular weight of 1243.49 g/mol . Atracurium functions by competitively antagonizing the action of acetylcholine at the neuromuscular junction, preventing muscle contraction without causing depolarization of the motor end plate .

Atracurium undergoes two primary metabolic pathways: Hofmann elimination and ester hydrolysis. Hofmann elimination is a non-enzymatic process that occurs at physiological pH, converting atracurium into laudanosine, a tertiary amino alkaloid with central nervous system stimulant properties . Ester hydrolysis involves the action of nonspecific esterases to break down atracurium into inactive metabolites. Both reactions are crucial for its pharmacokinetics, allowing for organ-independent metabolism, which is particularly beneficial in patients with compromised liver or kidney function .

As a neuromuscular blocker, atracurium's biological activity is characterized by its competitive inhibition of acetylcholine at the neuromuscular junction. This action leads to muscle relaxation and paralysis, making it essential in surgical settings . The onset of action typically occurs within 2 to 3 minutes after intravenous administration, with a duration of effect lasting approximately 20 to 35 minutes depending on the dose . Notably, atracurium is associated with histamine release, which can result in side effects such as hypotension and flushing .

Atracurium is synthesized through complex chemical processes that yield a mixture of stereoisomers. The synthesis involves multiple steps, including the formation of a quaternary ammonium compound that can undergo Hofmann elimination and ester hydrolysis. The final product contains ten possible stereoisomers due to its four stereocenters, although only six unique meso structures are formed due to molecular symmetry . This complexity allows for consistent pharmacological effects while minimizing variability in clinical outcomes.

Atracurium's primary application lies in anesthesia, where it is used to induce muscle relaxation during surgical procedures and mechanical ventilation. It is particularly useful in patients who may have renal or hepatic impairment since its metabolism is largely independent of these organs . Additionally, atracurium can be employed in intensive care settings for sedation and muscle relaxation in mechanically ventilated patients.

Studies have shown that atracurium interacts with various agents that may enhance or inhibit its effects. For instance, concurrent use with certain anesthetics or sedatives may potentiate its neuromuscular blockade effects. Conversely, medications that act as histamine blockers can mitigate the side effects associated with histamine release during atracurium administration . Understanding these interactions is crucial for optimizing patient management during anesthesia.

| Compound | Class | Metabolism Type | Duration of Action | Key Features |

|---|---|---|---|---|

| Cisatracurium | Benzylisoquinolinium | Hofmann elimination and ester hydrolysis | Intermediate | Single-isomer formulation; less laudanosine produced |

| Pancuronium | Steroidal | Hepatic metabolism | Long | More potent; longer duration; renal excretion |

| Vecuronium | Steroidal | Hepatic metabolism | Intermediate | Less histamine release; more potent than atracurium |

| Rocuronium | Steroidal | Hepatic metabolism | Intermediate | Rapid onset; shorter duration than atracurium |

Atracurium's unique characteristic of undergoing Hofmann elimination allows for predictable pharmacokinetics across diverse patient populations, making it particularly valuable in clinical settings where organ function may be compromised .

Molecular Formula and Weight

Atracurium exists in two primary chemical forms, each with distinct molecular formulas and weights [1]. The free base form of atracurium has the molecular formula C53H72N2O12 with a molecular weight of 929.1 grams per mole [1]. The clinically used besylate salt form possesses the molecular formula C65H82N2O18S2 and a molecular weight of 1243.48 to 1243.5 grams per mole [2] [5]. The Chemical Abstracts Service has assigned the registry number 64228-79-1 to the free base form and 64228-81-5 to the besylate salt form [1] [2].

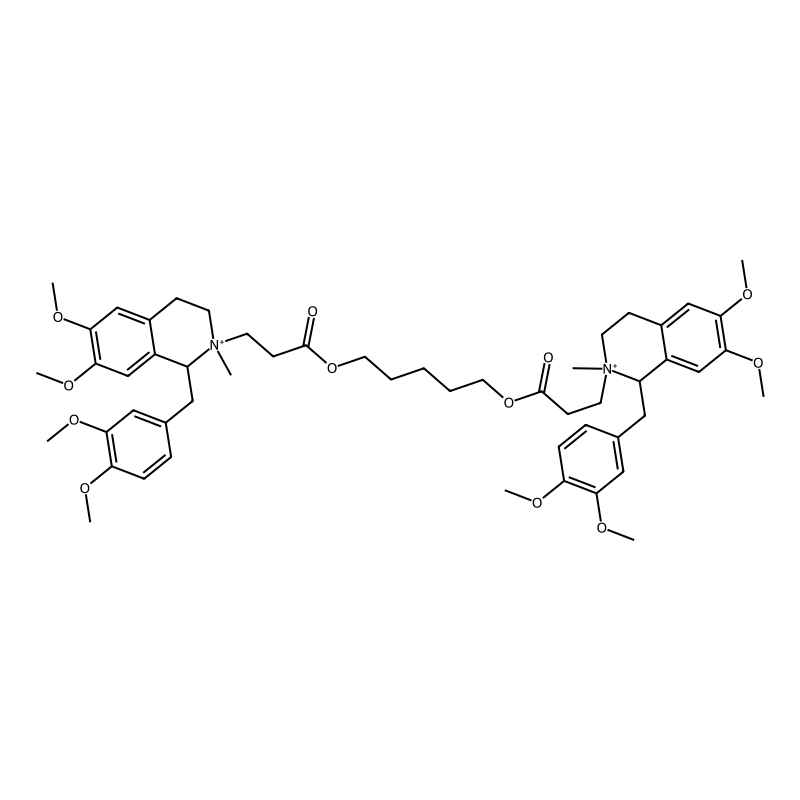

The complete chemical name for atracurium is 2,2′-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-isoquinolinium] [4]. This nomenclature reflects the complex bis-quaternary ammonium structure that characterizes this neuromuscular blocking compound [4].

| Property | Free Base | Besylate Salt |

|---|---|---|

| Molecular Formula | C53H72N2O12 | C65H82N2O18S2 |

| Molecular Weight | 929.1 g/mol | 1243.48-1243.5 g/mol |

| CAS Number | 64228-79-1 | 64228-81-5 |

Structural Characterization

Functional Groups and Bonding

Atracurium is structurally classified as a benzylisoquinolinium compound based on the tetrahydroisoquinoline moiety [7]. The molecule contains multiple functional groups that contribute to its chemical properties and biological activity [7]. The structure features two benzylisoquinolinium heads, each containing four methoxy groups arranged on the tetrahydroisoquinoline ring system [7].

The connecting chain between the two quaternary ammonium centers consists of a flexible diester linkage [7]. Notably, the ester linkage in atracurium is reversed compared to typical cholinester compounds, with the arrangement being ‐CO‐O‐(CH2)n‐O‐OC‐ instead of ‐O‐OC‐(CH2)n‐CO‐O‐ [7]. This structural feature means that atracurium is technically an acid derivative rather than an alcohol or choline derivative [7].

The benzylisoquinolinium heads are interconnected by a pentamethylene diester bridge rather than by direct ether linkages between the tetrahydroisoquinolinium groups [7]. Each benzylisoquinolinium unit contains a 3,4-dimethoxybenzyl group attached to the nitrogen center, along with additional methoxy substitutions at the 6,7-positions of the isoquinoline ring [3] [4].

Stereochemistry and Isomerism

Atracurium presents a complex stereochemical profile due to the presence of four stereocenters within its molecular structure [3] [28]. However, the existence of a plane of symmetry running through the center of the diester bridge reduces the theoretical sixteen possible structures to ten distinct stereoisomers [3]. These stereoisomers consist of six meso structures that can be superimposed through opposite configuration followed by 180-degree rotation [3].

The ten stereoisomers are distributed among three geometric categories: three cis-cis isomers comprising an enantiomeric pair and a meso structure, four cis-trans isomers existing as two enantiomeric pairs, and three trans-trans isomers consisting of an enantiomeric pair and a meso structure [3]. The proportional distribution of these isomers follows the ratio of approximately 10.5:6.2:1 for cis-cis, cis-trans, and trans-trans configurations respectively [3]. This translates to approximately 58% cis-cis isomers, 36% cis-trans isomers, and 6% trans-trans isomers in the pharmaceutical preparation [3].

Advanced nuclear magnetic resonance spectroscopy techniques have enabled the complete assignment and identification of these stereoisomers [23] [24]. The structural characterization has revealed that molecules where the methyl group attached to the quaternary nitrogen projects on the opposite side to the adjacent substituted-benzyl moiety predominate by approximately 3:1 [4].

| Isomer Type | Number | Proportion |

|---|---|---|

| cis-cis isomers | 3 | ~58% |

| cis-trans isomers | 4 | ~36% |

| trans-trans isomers | 3 | ~6% |

| Total stereoisomers | 10 | 100% |

Quaternary Ammonium Centers

The bis-quaternary ammonium structure is fundamental to atracurium's chemical identity and represents the essential pharmacophoric element for neuromuscular blocking activity [8]. The compound contains two quaternary nitrogen centers, each bearing a positive charge, positioned at optimal distances to interact with receptor sites [8] [27].

The interquaternary distance in atracurium measures approximately 1.8 nanometers, which falls within the optimal range of 1.0 to 1.8 nanometers for minimizing ganglionic blockade effects while maintaining neuromuscular blocking activity [27]. This geometric arrangement contributes to the compound's selectivity profile [27].

Each quaternary ammonium center is substituted with a methyl group and is integrated into the tetrahydroisoquinoline ring system [3] [4]. The quaternary nitrogen atoms are positioned within the rigid benzylisoquinolinium framework, which contrasts with more flexible neuromuscular blocking agents [27]. The positive charges on these centers are stabilized by the aromatic ring systems and are essential for the electrostatic interactions with the acetylcholine receptor binding sites [8].

The bis-quaternary structure undergoes specific degradation pathways, including Hofmann elimination, which represents a unique biodegradation mechanism specifically incorporated into the molecular design [8]. This elimination process involves the quaternary ammonium centers and leads to the formation of tertiary amine products, effectively terminating the neuromuscular blocking activity [8].

Physical Properties

Melting Point and Appearance

Atracurium besylate presents as a white to yellowish-white crystalline powder with a characteristic appearance that aids in its identification [11] [12]. The compound exhibits a melting point range of 85 to 90 degrees Celsius, which serves as an important physical constant for quality control and identification purposes [11] [3]. Some sources indicate that the material begins to soften at approximately 60 degrees Celsius before reaching the complete melting point range [11].

The crystalline nature of atracurium besylate contributes to its stability and handling characteristics [11] [12]. The compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere, which necessitates careful storage conditions to maintain stability [11]. The material is reported to be odorless, which is consistent with its pharmaceutical-grade specifications [11].

The physical appearance can vary slightly from white to yellowish-white, with this variation being within acceptable pharmaceutical standards [6] [11]. The powder form facilitates dissolution and preparation of injectable solutions, which is crucial for its pharmaceutical applications [12].

| Property | Value |

|---|---|

| Appearance | White to yellowish-white crystalline powder |

| Melting Point | 85-90°C |

| Softening Point | ~60°C |

| Form | Crystalline powder |

| Hygroscopicity | Hygroscopic |

| Odor | Odorless |

Solubility Profile

Atracurium besylate demonstrates favorable solubility characteristics in both aqueous and organic solvents, which is essential for pharmaceutical formulation and analytical applications [11] [12]. In aqueous systems, the compound shows a solubility of approximately 27 milligrams per milliliter in water [11]. The solubility in phosphate buffered saline at physiological pH of 7.2 is approximately 10 milligrams per milliliter [12].

The compound exhibits good solubility in various organic solvents commonly used in pharmaceutical analysis and formulation [12]. In ethanol, atracurium besylate dissolves at approximately 10 milligrams per milliliter [12]. Higher solubility is achieved in dimethyl sulfoxide and dimethyl formamide, with both solvents supporting approximately 30 milligrams per milliliter [12]. The compound demonstrates excellent solubility in chloroform, being described as easily soluble in this organic solvent [11].

Atracurium besylate is completely insoluble in diethyl ether, which provides a useful characteristic for purification and analytical separation procedures [11]. The varying solubility profile across different solvents enables versatile analytical methods and formulation approaches [12].

| Solvent | Solubility | Classification |

|---|---|---|

| Water | ~27 mg/mL | Soluble |

| Ethanol | ~10 mg/mL | Soluble |

| DMSO | ~30 mg/mL | Highly soluble |

| DMF | ~30 mg/mL | Highly soluble |

| Chloroform | Easily soluble | Highly soluble |

| PBS (pH 7.2) | ~10 mg/mL | Soluble |

| Diethyl ether | Insoluble | Insoluble |

Spectral Characteristics

Atracurium besylate exhibits distinctive spectral properties that facilitate its identification, quantification, and structural elucidation [11] [12] [13]. Ultraviolet spectroscopy reveals maximum absorption at 280 nanometers, which serves as the primary wavelength for analytical detection and quantification [11] [12]. This absorption maximum is consistently observed across different analytical methods, including high-performance liquid chromatography detection [13].

In thin-layer chromatography applications, detection at 282 nanometers provides optimal sensitivity for atracurium besylate with minimal background interference [13]. The compound demonstrates good ultraviolet absorption characteristics that enable sensitive detection at concentrations relevant for pharmaceutical analysis [13].

Nuclear magnetic resonance spectroscopy has been extensively applied to atracurium structural characterization [23] [24]. Complete proton nuclear magnetic resonance spectral assignments have been achieved using advanced two-dimensional techniques at 750 megahertz [23] [24]. These studies have enabled the identification and characterization of individual stereoisomers within the atracurium mixture [23] [24].

Mass spectrometry analysis employs positive ion electrospray ionization with characteristic fragmentation patterns [25] [29]. The primary mass transition for atracurium in tandem mass spectrometry is m/z 385.1→206.2, which is utilized in multiple reaction monitoring for quantitative analysis [29]. Infrared spectroscopy provides a characteristic fingerprint spectrum that confirms structural identity and can be compared against reference standards [11].

Circular dichroism spectroscopy has proven particularly valuable for enantiomer identification, with detection typically performed at 236 nanometers where atracurium isomers exhibit characteristic circular dichroism peaks [23] [24].

| Spectroscopic Technique | Parameter | Application |

|---|---|---|

| UV Spectroscopy | 280 nm (max absorption) | Identification and quantification |

| UV (HPLC) | 280 nm | Chromatographic detection |

| UV (TLC) | 282 nm | Thin-layer chromatography |

| 1H NMR | 750 MHz | Structural elucidation |

| Mass Spectrometry | m/z 385.1→206.2 | Quantitative analysis |

| Circular Dichroism | 236 nm | Enantiomer identification |

| Infrared | Fingerprint region | Structural confirmation |

Chemical Stability

pH-Dependent Stability

Atracurium exhibits pronounced pH-dependent stability characteristics that are fundamental to its storage and handling requirements [16] [17] [18]. The compound demonstrates maximum stability in aqueous solution at approximately pH 2.5, with stability decreasing significantly as the pH moves away from this optimal range [19]. The pharmaceutical formulation is specifically stabilized to pH 3.3 to maintain chemical integrity during storage [16] [17].

The pH dependency of atracurium stability is primarily attributed to the Hofmann elimination mechanism, which is highly sensitive to hydrogen ion concentration [16] [18]. Research demonstrates that changing the pH from 3.3 to physiological pH 7.3 reduces the measured half-life by approximately 4000-fold, illustrating the dramatic impact of alkaline conditions on compound stability [16]. This pH sensitivity explains why atracurium formulations maintain acidic conditions for storage stability [17].

Studies examining degradation kinetics have shown that the rate of degradation is inversely proportional to hydrogen ion concentration [16]. At physiological pH and temperature, the degradation half-life is approximately one hour in simple buffer solutions [16]. The alkaline environment significantly accelerates the Hofmann elimination process, leading to rapid conversion of the bis-quaternary structure to inactive tertiary amine products [16] [18].

The compound should not be mixed with alkaline solutions due to the risk of rapid inactivation and potential precipitation of free acid forms of co-administered drugs [19]. Buffer system composition also influences degradation rates, with phosphate buffers generally providing faster degradation compared to HEPES or Tris buffer systems at equivalent pH values [18].

Temperature Effects on Stability

Temperature represents a secondary but significant factor influencing atracurium stability, with higher temperatures accelerating the degradation process [16] [17]. The compound demonstrates a temperature coefficient (Q10) of approximately 2.5 for organic degradation reactions [16]. At the recommended storage temperature of 4 degrees Celsius, atracurium maintains excellent stability with a degradation rate of approximately 6% per year [16] [17].

Elevation of storage temperature to 25 degrees Celsius significantly increases the degradation rate to approximately 5% per month [4] [19]. This temperature sensitivity necessitates refrigerated storage for long-term stability maintenance [17] [20]. Research examining room temperature exposure has demonstrated that atracurium retains 99% of original strength after one month, 95% after two months, and 92% after three months at 20 degrees Celsius [16] [17].

The temperature effect becomes more pronounced at physiological temperatures, where degradation proceeds much more rapidly [16]. At 37 degrees Celsius and physiological pH, the degradation process is accelerated approximately 4.6-fold compared to room temperature conditions [16]. However, at the acidic pH of pharmaceutical formulations, temperature effects are moderated compared to the dramatic pH-related changes [16].

Theoretical calculations suggest that at 20 degrees Celsius and acidic pH, the half-life for degradation would be approximately 766 days, while exposure to 37 degrees Celsius reduces this to approximately 161 days [16]. These calculations emphasize the relatively modest role of temperature compared to pH in determining stability under pharmaceutical storage conditions [16].

Industrial Synthesis Methods

The industrial synthesis of atracurium besylate follows a multi-step approach that centers on the construction of the bis-isoquinolinium framework through carefully orchestrated chemical transformations [1]. The primary industrial route involves the reaction of tetrahydropapaverine derivatives with acrylate compounds, followed by dimerization through a pentanediol linker [2] [3].

The industrial process begins with the Michael addition reaction between tetrahydropapaverine and methyl acrylate in alcoholic solvents under reflux conditions [1]. This reaction proceeds at temperatures ranging from 65-78°C for 1.5-3 hours, utilizing molar ratios of tetrahydropapaverine to methyl acrylate between 1:2.0-4.0 [1]. The reaction yields the intermediate 3-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline]-acrylate derivatives as white crystalline solids following precipitation and ether washing [1].

Industrial manufacturing processes have evolved to avoid the synthetic challenges associated with traditional intermediates such as 4,10-dioxy-3,11-dioxo-1,12-tridecylene, which presents significant synthetic difficulties and harsh operational conditions [1]. Modern approaches employ direct coupling strategies that streamline the synthetic route while maintaining high product purity and yields [2] [3].

The quaternization step represents a critical industrial process wherein N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine (Compound 1) reacts with methyl benzenesulfonate in the presence of catalytic amounts of insoluble bases [3] [4]. This reaction employs acetonitrile as the primary solvent with weight ratios of approximately 1:0.5-1.5:1.5-2.5 for Compound 1, methyl benzenesulfonate, and acetonitrile respectively [4]. The use of insoluble bases such as sodium carbonate (2.5-10.0 mg per gram of starting material) drives the reaction to completion while facilitating subsequent purification steps [4].

Laboratory-Scale Preparation

Laboratory-scale synthesis of atracurium provides essential insights into reaction mechanisms and optimization parameters that inform industrial processes [1] [5]. The laboratory preparation typically employs smaller batch sizes with enhanced monitoring capabilities to study reaction kinetics and product formation.

The Michael addition reaction in laboratory settings utilizes racemic, R-, or S-tetrahydropapaverine with methyl acrylate or ethyl acrylate in methanol or ethanol solvents [1]. Reflux conditions are maintained for 1.5-3 hours, followed by cooling to room temperature and precipitation [1]. The filtrate undergoes ether washing to yield white solid intermediates with yields typically ranging from 73.0% to 85.0% [1] [5].

Transesterification reactions employ potassium tert-butoxide as catalyst in toluene solvent systems [1]. The reaction proceeds under reflux conditions for 2-4 hours with molar ratios of acrylate ester to pentanediol maintained between 1.8-2.2:1 [1]. Simultaneous removal of methanol or ethanol through azeotropic distillation drives the reaction forward while preventing product degradation [1].

Laboratory-scale quaternization reactions utilize controlled conditions with acetonitrile as solvent and precise monitoring of reaction completion [6]. The reaction mixture contains Compound 1, methyl benzenesulfonate, and acetonitrile in weight ratios of 1:2:0.5, with potassium carbonate or sodium carbonate serving as the insoluble base catalyst [6] [4]. Reaction times typically range from 16-22 hours at ambient temperature with continuous stirring [6] [4].

Key Intermediates

The synthesis of atracurium depends critically on the preparation and characterization of several key intermediates that serve as building blocks for the final pharmaceutical product [1] [7] [5].

Tetrahydropapaverine Derivatives

Tetrahydropapaverine derivatives constitute the primary structural foundation for atracurium synthesis [7] [5]. These compounds exist in multiple stereochemical forms, with R- and S-enantiomers requiring distinct synthetic approaches and purification protocols [1] [5].

The preparation of tetrahydropapaverine hydrochloride involves the hydrolysis of protected precursors under carefully controlled conditions [5]. R-tetrahydropapaverine-N-ethanoyl-L-glutamic acid serves as the starting material for R-enantiomer synthesis, while S-tetrahydropapaverine-N-ethanoyl-L-glutamic acid provides the foundation for S-enantiomer preparation [1] [5]. Both synthetic pathways require pH adjustment to 11 using ammoniacal solutions, followed by toluene extraction and precipitation [1] [5].

The synthesis yields vary significantly between enantiomers, with R-tetrahydropapaverine typically achieving 85.0% yield and 99.5% purity, while S-tetrahydropapaverine yields range from 73.0% to 86.0% with purities between 98.3% and 99.2% [1] [5]. These differences reflect the inherent stereochemical challenges associated with asymmetric synthesis and purification of isoquinoline alkaloids [7] [5].

Recent advances in biotechnological approaches have demonstrated the feasibility of microbial biosynthesis for tetrahydropapaverine production [7]. Engineered yeast strains expressing modified enzyme variants can produce S-tetrahydropapaverine through heterologous pathway expression, achieving concentrations of 121 μg/L through strain optimization and media conditioning [7]. This biotechnological approach offers potential advantages in terms of environmental sustainability and process control [7].

Methyl Acrylate Reactions

Methyl acrylate serves as a crucial electrophilic partner in the Michael addition reactions that generate the extended carbon frameworks necessary for atracurium synthesis [1] [8] [9]. The reactivity of methyl acrylate stems from its α,β-unsaturated ester functionality, which undergoes nucleophilic addition with the secondary amine nitrogen of tetrahydropapaverine [1] [8].

The Michael addition reaction proceeds through a conjugate addition mechanism wherein the nucleophilic nitrogen attacks the β-carbon of the acrylate system [1] [9]. This reaction exhibits excellent regioselectivity and proceeds under mild conditions without requiring additional catalysts [1]. The reaction conditions favor formation of the desired β-amino ester products while minimizing side reactions such as polymerization or hydrolysis [8] [9].

Industrial applications of methyl acrylate in atracurium synthesis require careful attention to polymerization inhibition [8]. Samples typically contain hydroquinone or similar inhibitors to prevent unwanted polymerization during storage and handling [8]. The esterification reactions utilize acid catalysis with sulfuric acid or p-toluenesulfonic acid to facilitate methanol addition and azeotrope formation [8].

Alternative synthetic approaches employ ethyl acrylate as a substitute for methyl acrylate, offering similar reactivity profiles with slightly different workup requirements [1]. The choice between methyl and ethyl acrylate often depends on downstream processing considerations and solvent compatibility in subsequent synthetic steps [1].

Purification and Isolation Techniques

The purification of atracurium and its intermediates requires sophisticated separation techniques capable of resolving stereoisomeric mixtures while removing process-related impurities [3] [4] [10] [11]. Modern pharmaceutical manufacturing employs multiple complementary purification strategies to achieve the stringent purity requirements for pharmaceutical grade atracurium besylate [12] [11] [13].

Traditional purification approaches relied heavily on ether precipitation methods, which required repeated recrystallization cycles to achieve acceptable purity levels [3] [4]. These methods typically necessitate 3-4 precipitation cycles to reduce methyl benzenesulfonate impurities to acceptable levels below 0.1% [4]. However, the large-scale use of diethyl ether presents significant safety hazards and operational challenges in industrial settings [4].

Modern purification strategies employ ethyl acetate/heptane precipitation systems that avoid ether-related hazards while achieving superior purification efficiency [3] [4]. The optimized process involves dissolution of crude atracurium besylate in acetonitrile, isopropanol, and toluene, followed by controlled precipitation into 5:1 ethyl acetate/heptane mixtures [4]. This approach reduces methyl benzenesulfonate residues to less than 0.1% in a single purification cycle [4].

Column chromatography methods provide high-resolution separation capabilities for complex atracurium mixtures [11] [14]. Silica gel chromatography with gradient elution systems can effectively separate atracurium isomers and remove related impurities [11]. Flash chromatography techniques offer rapid separation of (1R,1'R)-atracurium salts from other stereoisomeric forms using optimized solvent systems [14].

Two-phase extraction methodologies utilize differential solubility characteristics to selectively partition atracurium from impurities [10]. These methods employ aqueous and organic phase systems with controlled pH and ionic strength to maximize separation efficiency [10]. The extraction processes can be optimized for specific impurity profiles and manufacturing requirements [10].

Quality Control in Manufacturing

Quality control in atracurium manufacturing encompasses comprehensive analytical testing protocols designed to ensure product safety, efficacy, and regulatory compliance [12] [13] [15] [16]. The United States Pharmacopeia establishes stringent specifications for atracurium besylate that define acceptable limits for content, impurities, and physical characteristics [12] [17].

The USP monograph specifies that atracurium besylate must contain not less than 96.0% and not more than 102.0% of the labeled amount calculated on an anhydrous basis [12]. The stereoisomeric composition must fall within defined ranges: 55.0-60.0% cis-cis isomer, 34.5-38.5% cis-trans isomer, and 5.0-6.5% trans-trans isomer [12] [18]. These specifications reflect the inherent stereochemical complexity of the molecule and the manufacturing challenges associated with controlling isomeric ratios [19] [18].

High-performance liquid chromatography serves as the primary analytical method for atracurium content determination and impurity profiling [12] [20] [21] [16]. The analytical method employs C18 reversed-phase columns with gradient elution systems utilizing phosphate buffer, acetonitrile, and methanol mobile phases [12] [16]. Detection occurs at 280 nm for content determination and 217 nm for impurity analysis [12].

Impurity testing protocols establish strict limits for process-related and degradation impurities [12] [22] [23]. Laudanosine, a major degradation product, must not exceed 0.5% with a relative response factor of 1.9 [12]. Individual unidentified impurities are limited to 1.0%, while total impurities must not exceed 3.5% [12]. Methyl benzenesulfonate, a process-related impurity, is restricted to 0.01% maximum [12].

Residual solvent testing employs gas chromatography with flame ionization detection to quantify organic volatile impurities [12]. Toluene residues, commonly encountered in manufacturing processes, must not exceed 0.5% [12]. The analytical method utilizes a fused silica capillary column with temperature programming and helium carrier gas [12].

Water content determination utilizes Karl Fischer titration methodology with specifications not exceeding 5.0% [12]. This parameter is critical for product stability and shelf-life considerations, as atracurium besylate exhibits sensitivity to moisture-induced degradation [12] [18].

Modern quality control systems incorporate advanced analytical techniques including liquid chromatography-mass spectrometry for impurity identification and quantification [24] [25]. Corona charged aerosol detection provides universal detection capabilities for non-volatile analytes, offering enhanced sensitivity for impurity profiling [25]. Time-of-flight mass spectrometry enables structural elucidation of unknown impurities and degradation products [25].

Statistical process control methodologies ensure consistent manufacturing quality through real-time monitoring of critical process parameters [15] [16]. Method validation protocols demonstrate analytical method reliability through linearity, precision, accuracy, and specificity studies [15] [16]. Recovery studies typically achieve 100.8% recovery with relative standard deviations below 1.0% [15].